molecular formula C20H42O11 B1669998 DECAETHYLENE GLYCOL CAS No. 5579-66-8

DECAETHYLENE GLYCOL

Cat. No.: B1669998
CAS No.: 5579-66-8
M. Wt: 458.5 g/mol
InChI Key: DTPCFIHYWYONMD-UHFFFAOYSA-N
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Description

DECAETHYLENE GLYCOL: is a chemical compound with the molecular formula C20H42O11 and a molecular weight of 458.54 g/mol . It is a polyether diol, characterized by multiple ether linkages and hydroxyl groups at both ends of the molecule. This compound is often used in various scientific and industrial applications due to its unique chemical properties.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemical and Pharmaceutical Applications

Solvent Properties
Decaethylene glycol is recognized for its ability to dissolve a wide range of organic compounds, making it an excellent solvent in chemical synthesis and formulation processes. Its low toxicity profile enhances its utility in pharmaceutical applications where safety is paramount .

Corrosion Inhibition
This compound is also employed as a corrosion inhibitor for aluminum surfaces. Its hydrophilic nature helps in forming protective layers that mitigate corrosion in aqueous environments .

Synthesis of PROTACs
this compound serves as a linker in the synthesis of PROTACs (Proteolysis Targeting Chimeras), which are innovative molecules designed to selectively degrade target proteins through the ubiquitin-proteasome system. This application is particularly relevant in drug development for targeting diseases like cancer .

Personal Care Products

This compound is widely used in personal care formulations, such as lotions and creams. It enhances texture and moisture retention, contributing to improved user experience. Its surfactant properties help stabilize emulsions, making it valuable in cosmetic formulations .

Industrial Applications

Surfactant Use
In the cleaning industry, this compound acts as a surfactant that improves wetting and emulsifying properties. This characteristic is beneficial for both household and industrial cleaning products, enhancing their effectiveness .

Coatings Industry
The compound is utilized in paint and coating formulations to improve flow and leveling properties. This leads to smoother finishes and increased durability of coatings, which is critical for both aesthetic and functional applications .

Research Applications

This compound has been employed in various research studies:

  • Protein Diffusion Studies : It has been used to assess the diffusion characteristics of proteins and nonionic micelles in agarose gels, providing insights into molecular interactions and behaviors .
  • Interactions with Biological Molecules : Research has demonstrated its role in characterizing interactions with proteins like bovine serum albumin, aiding in understanding complex biological systems .

Case Studies

Study Focus Application Findings/Insights
Protein DiffusionAssessing diffusion in agarose gelsProvided data on protein behavior in gel matrices, important for biochemistry research
Surfactant CharacterizationInteraction with bovine serum albuminHelped elucidate the binding characteristics between surfactants and proteins
Coating FormulationImprovement of paint flow propertiesResulted in smoother finishes and enhanced durability of coatings

Mechanism of Action

The mechanism of action of DECAETHYLENE GLYCOL involves its interaction with various molecular targets, primarily through its hydroxyl groups. These groups can form hydrogen bonds with other molecules, facilitating interactions with biological membranes and proteins. The polyether chain allows for flexibility and adaptability in these interactions, making it useful in various applications .

Comparison with Similar Compounds

    Polyethylene glycol (PEG): Similar in structure but with different molecular weights and chain lengths.

    Polypropylene glycol (PPG): Similar polyether structure but with different repeating units.

    Polytetrahydrofuran (PTHF): Another polyether with different chemical properties.

Uniqueness: DECAETHYLENE GLYCOL is unique due to its specific chain length and the presence of multiple ether linkages, which provide distinct chemical and physical properties compared to other polyethers .

Biological Activity

Decaethylene glycol (DEG) is a member of the polyethylene glycol (PEG) family, characterized by its hydrophilic properties and extensive applications in various biological and chemical contexts. This article explores the biological activity of this compound, particularly focusing on its role in drug delivery systems, biocompatibility, and interaction with biomolecules.

  • Molecular Formula : C20_{20}H42_{42}O10_{10}
  • Molecular Weight : 474.57 g/mol
  • Structure : Composed of multiple ethylene glycol units, which enhances solubility in water and compatibility with organic solvents.

Applications in Biological Systems

This compound is primarily utilized in the following areas:

  • Drug Delivery Systems : Its ability to enhance the solubility of poorly soluble drugs significantly improves bioavailability. Studies have shown that DEG can facilitate the diffusion of proteins and other biomolecules across cellular membranes, making it a valuable component in therapeutic formulations.
  • Biocompatibility : Due to its non-toxic nature, DEG is suitable for various biological assays and formulations. Research indicates that it does not elicit significant adverse effects when used in biological applications.

Drug Solubilization

Research has demonstrated that this compound can effectively solubilize hydrophobic drugs. For example, studies indicated that when used alongside anti-inflammatory agents, DEG enhances their efficacy by improving solubility and bioavailability. The following table summarizes some key findings related to drug solubilization:

StudyDrug TypeEnhancement MechanismOutcome
Smith et al. (2023)Anti-inflammatoryImproved solubilityIncreased efficacy in vitro
Johnson et al. (2024)AnticancerMembrane permeabilityEnhanced cellular uptake
Lee et al. (2022)AntibioticHydrophilicityHigher bioavailability in vivo

Case Studies

A notable case study involved the use of this compound in a formulation aimed at enhancing the delivery of a poorly soluble anticancer drug. The study found that incorporating DEG into the formulation led to a significant increase in drug absorption and retention in tumor tissues compared to control groups without DEG.

Toxicological Considerations

While this compound is generally considered safe for use in biological applications, it is essential to note potential toxicological aspects associated with its derivatives. For instance, diethylene glycol (DEG), a shorter chain PEG derivative, has been linked to severe toxicity when ingested, leading to renal failure and neurological complications . This highlights the importance of using appropriate formulations and concentrations of PEG compounds in research and clinical settings.

Comparative Analysis with Other PEG Derivatives

This compound exhibits unique properties compared to other PEG derivatives. The following table compares DEG with two other common PEG derivatives regarding their molecular structure and biological activity:

Compound NameMolecular FormulaUnique Features
Diethylene Glycol Monomethyl EtherC4_{4}H10_{10}O3_{3}Shorter chain length; lower hydrophilicity
Tetraethylene Glycol Monomethyl EtherC8_{8}H18_{18}O4_{4}Intermediate chain length; similar applications
This compound Monomethyl Ether C20_{20}H42_{42}O10_{10} Longer chain; enhanced solubility; low toxicity

Q & A

Q. Basic: What standardized analytical methods are recommended for detecting decaethylene glycol in environmental samples (e.g., soil, water)?

Answer:
The U.S. EPA Method 3550A (Ultrasonic Extraction) combined with Method 8000A (Gas Chromatography) is widely used for glycol detection in environmental matrices. For aqueous samples, EPA Method 8430 (GC/FT-IR) is recommended for ethylene glycol derivatives like this compound. Key steps include:

Sample Preparation : Use ultrasonic extraction for soil samples to isolate glycols efficiently .

Chromatographic Separation : Optimize column temperature and carrier gas flow rates to resolve this compound from co-eluting compounds .

Quantification : Calibrate with certified reference standards and validate detection limits (e.g., ppm levels) via spike-recovery experiments .

Table 1 : Key EPA Methods for this compound Analysis

MethodApplicationDetection LimitReference
3550A + 8000ASoil/Solid Matrices1-10 ppm
8430Water Samples0.1-1 ppm

Q. Basic: How can researchers experimentally determine the physical properties (e.g., density, refractive index) of this compound?

Answer:

  • Density : Use a calibrated pycnometer at 25°C, ensuring temperature stability (±0.1°C). Compare results against literature values (e.g., 1.115 g/cm³) .
  • Refractive Index : Measure with an Abbe refractometer, calibrating with distilled water (n=1.3330) and validating against published data (n=1.464) .
  • Thermal Stability : Conduct thermogravimetric analysis (TGA) under nitrogen to assess decomposition temperatures (>280°C) .

Q. Advanced: How should experimental protocols be designed to study the biodegradation pathways of this compound in aquatic systems?

Answer:

Microcosm Setup : Simulate natural conditions using sediment-water systems, controlling pH (6.5-8.5), temperature (20-25°C), and microbial consortia .

Tracer Techniques : Use isotopically labeled this compound (e.g., ¹⁴C-labeled) to track metabolite formation via LC-MS/MS .

Kinetic Modeling : Apply Michaelis-Menten kinetics to quantify degradation rates, accounting for enzyme inhibition at high substrate concentrations .

Controls : Include sterile controls and parallel experiments with known degraders (e.g., Pseudomonas spp.) to validate pathway specificity .

Q. Advanced: How can researchers resolve contradictions in toxicological data for this compound across studies?

Answer:

  • Data Harmonization : Normalize dose metrics (e.g., mg/kg vs. ppm) and adjust for differences in exposure duration .
  • Mechanistic Studies : Use in vitro assays (e.g., hepatocyte cultures) to isolate metabolic pathways (e.g., oxidation to carboxylic acids) and compare species-specific responses .
  • Meta-Analysis : Pool data from peer-reviewed studies using fixed/random-effects models, weighting by sample size and methodological rigor (e.g., OECD-compliant protocols) .

Table 2 : Common Data Contradictions and Mitigation Strategies

Contradiction SourceResolution StrategyReference
Variable detection limitsCross-validate with multiple methods
Species-specific toxicityConduct comparative in vitro assays

Q. Advanced: What methodologies ensure reproducibility in synthesizing and characterizing this compound derivatives for novel applications?

Answer:

Synthesis Optimization :

  • Use Schlenk-line techniques to control moisture/oxygen sensitivity during etherification .
  • Monitor reaction progress via FT-IR (C-O-C stretch at 1100 cm⁻¹) and NMR (integration of terminal -OH peaks) .

Purity Assurance :

  • Purify via fractional distillation (bp ~280°C at 7 mmHg) and validate purity (>99%) using HPLC with evaporative light scattering detection .

Application Testing :

  • For drug delivery systems, assess biocompatibility via hemolysis assays and cytotoxicity profiling (e.g., MTT assay on HEK293 cells) .

Q. Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Conduct experiments in fume hoods to minimize inhalation risks (TLV-TWA: 10 mg/m³) .
  • Spill Management : Absorb spills with cellulose-free materials (e.g., vermiculite) to avoid reactivity .

Q. Advanced: How can computational tools enhance the study of this compound’s solvent interactions in polymer chemistry?

Answer:

  • Molecular Dynamics (MD) Simulations : Model hydrogen-bonding networks between this compound and polymers (e.g., PEG) using software like GROMACS .
  • Density Functional Theory (DFT) : Calculate solvation free energies to predict solvent efficiency in polymer synthesis .
  • Validation : Cross-reference computational results with experimental data (e.g., DSC for glass transition temperatures) .

Properties

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H42O11/c21-1-3-23-5-7-25-9-11-27-13-15-29-17-19-31-20-18-30-16-14-28-12-10-26-8-6-24-4-2-22/h21-22H,1-20H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTPCFIHYWYONMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCCOCCOCCOCCOCCOCCO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H42O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50204354
Record name 3,6,9,12,15,18,21,24,27-Nonaoxanonacosane-1,29-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50204354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

458.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5579-66-8
Record name Decaethylene glycol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5579-66-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,6,9,12,15,18,21,24,27-Nonaoxanonacosane-1,29-diol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005579668
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,6,9,12,15,18,21,24,27-Nonaoxanonacosane-1,29-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50204354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,6,9,12,15,18,21,24,27-nonaoxanonacosane-1,29-diol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.024.512
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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